2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with various functional groups, including a piperidine ring and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a suitable thiol compound under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative in the presence of a suitable base.
Final Coupling: The final step involves coupling the intermediate with 3-methylphenoxyethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the piperidine ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole or piperidine derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential as a bioactive molecule, with studies investigating its interactions with biological targets such as enzymes and receptors.
Medicine: The compound may exhibit pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
- (2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the piperidine ring, which can significantly influence its pharmacological properties and interactions with biological targets. The combination of the benzimidazole core with the sulfanyl and piperidine groups provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-18-8-7-9-19(16-18)28-14-15-29-23-24-20-10-3-4-11-21(20)26(23)17-22(27)25-12-5-2-6-13-25/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFDIQAYIKOEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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